4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile
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Overview
Description
4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms, which confer unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as one-pot multicomponent reactions and the use of transition-metal catalysts can be employed to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-4-carbonitrile
- 4-Amino-1-phenyl-1H-pyrazole-5-carbonitrile
Comparison: 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-amino-2-ethyl-5-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-3-11-6(4-8)7(9)5(2)10-11/h3,9H2,1-2H3 |
InChI Key |
OZHZGLSRKJEDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C#N |
Origin of Product |
United States |
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